- Preparation of imidazo [1,2-a] pyridine derivatives for pharmaceutical use, China, , ,
Cas no 926307-99-5 (1-oxoisoindoline-5-carbaldehyde)
1-oxoisoindoline-5-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2,3-dihydro-1-oxo-1H-Isoindole-5-carboxaldehyde
- 1-OXO-2,3-DIHDRO-1H-ISOINDOLE-5-CARBALDEHYDE
- 1-oxo-2,3-dihydroisoindole-5-carbaldehyde
- 1-Oxoisoindoline-5-carbaldehyde
- 1H-Isoindole-5-carboxaldehyde, 2,3-dihydro-1-oxo-
- 2,3-Dihydro-1-oxo-1H-isoindole-5-carboxaldehyde (ACI)
- 1-Oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde
- 1-Oxo-2,3-dihydro-1H-isoindole-5-carboxaldehyde
- 1-Oxoisoindoline-5-carboxaldehyde
- AB66631
- BMB30799
- F17813
- 926307-99-5
- UMYUTSDBBFORJI-UHFFFAOYSA-N
- SCHEMBL4610013
- CS-0149698
- DB-346430
- BCP32321
- AKOS016006332
- DS-4213
- MFCD13177813
- DTXSID10743698
- 1-oxoisoindoline-5-carbaldehyde
-
- MDL: MFCD13177813
- Inchi: 1S/C9H7NO2/c11-5-6-1-2-8-7(3-6)4-10-9(8)12/h1-3,5H,4H2,(H,10,12)
- InChI Key: UMYUTSDBBFORJI-UHFFFAOYSA-N
- SMILES: O=CC1C=C2C(C(NC2)=O)=CC=1
Computed Properties
- Exact Mass: 161.047678466g/mol
- Monoisotopic Mass: 161.047678466g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 46.2Ų
Experimental Properties
- Boiling Point: 493.8±45.0°C at 760 mmHg
1-oxoisoindoline-5-carbaldehyde Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C
1-oxoisoindoline-5-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 230336-250mg |
1-Oxoisoindoline-5-carbaldehyde |
926307-99-5 | 95% | 250mg |
£259.00 | 2022-02-28 | |
| Fluorochem | 230336-1g |
1-Oxoisoindoline-5-carbaldehyde |
926307-99-5 | 95% | 1g |
£645.00 | 2022-02-28 | |
| TRC | O991365-2.5mg |
1-Oxoisoindoline-5-carbaldehyde |
926307-99-5 | 2.5mg |
$ 50.00 | 2022-06-03 | ||
| TRC | O991365-5mg |
1-Oxoisoindoline-5-carbaldehyde |
926307-99-5 | 5mg |
$ 65.00 | 2022-06-03 | ||
| TRC | O991365-25mg |
1-Oxoisoindoline-5-carbaldehyde |
926307-99-5 | 25mg |
$ 160.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O81740-100mg |
1-Oxoisoindoline-5-carbaldehyde |
926307-99-5 | 95% | 100mg |
¥283.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O81740-1g |
1-Oxoisoindoline-5-carbaldehyde |
926307-99-5 | 95% | 1g |
¥2479.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O81740-250mg |
1-Oxoisoindoline-5-carbaldehyde |
926307-99-5 | 95% | 250mg |
¥620.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O81740-50mg |
1-Oxoisoindoline-5-carbaldehyde |
926307-99-5 | 95% | 50mg |
¥206.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O81740-5g |
1-Oxoisoindoline-5-carbaldehyde |
926307-99-5 | 5g |
¥16116.0 | 2021-09-04 |
1-oxoisoindoline-5-carbaldehyde Production Method
Production Method 1
1.2 Reagents: Sodium periodate ; 1 h, 15 °C
Production Method 2
- Substituted imidazolidinones and related compounds as chemokine receptor binding compounds and their preparation, pharmaceutical compositions and use in the treatment of infection of target cells by human immunodeficiency virus, World Intellectual Property Organization, , ,
Production Method 3
1.2 Solvents: Ethyl acetate ; 30 min, rt
- Diverse, Potent, and Efficacious Inhibitors That Target the EED Subunit of the Polycomb Repressive Complex 2 Methyltransferase, Journal of Medicinal Chemistry, 2021, 64(23), 17146-17183
1-oxoisoindoline-5-carbaldehyde Raw materials
- 1-oxo-2,3-dihydro-1H-isoindole-5-carbonitrile
- 1H-Isoindol-1-one, 5-ethenyl-2,3-dihydro-
- 2,3-Dihydro-5-(hydroxymethyl)-1H-isoindol-1-one
1-oxoisoindoline-5-carbaldehyde Preparation Products
1-oxoisoindoline-5-carbaldehyde Suppliers
1-oxoisoindoline-5-carbaldehyde Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
Additional information on 1-oxoisoindoline-5-carbaldehyde
1-Oxoisoindoline-5-Carbaldehyde: A Comprehensive Overview
1-Oxoisoindoline-5-carbaldehyde (CAS No. 926307-99-5) is a fascinating compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound, with its unique structural features, has emerged as a promising candidate for various applications, particularly in the development of advanced materials and pharmaceuticals. In this article, we will delve into the properties, synthesis, applications, and recent advancements associated with 1-oxoisoindoline-5-carbaldehyde, providing a comprehensive understanding of its significance in modern research.
The molecular structure of 1-oxoisoindoline-5-carbaldehyde is characterized by an isoindoline ring system with a ketone group at the 1-position and an aldehyde group at the 5-position. This arrangement imparts the compound with unique electronic and steric properties, making it highly versatile for chemical transformations. Recent studies have highlighted its potential as a building block for constructing complex molecules, particularly in the synthesis of heterocyclic compounds. Researchers have employed 1-oxoisoindoline-5-carbaldehyde in tandem reactions, demonstrating its ability to facilitate multi-component assembly processes with high efficiency and selectivity.
One of the most notable applications of 1-oxoisoindoline-5-carbaldehyde lies in its role as a precursor for advanced materials. For instance, scientists have utilized this compound to synthesize metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which are widely used in gas storage, catalysis, and sensing technologies. The ability of 1-oxoisoindoline-5-carbaldehyde to form robust covalent bonds with metal ions has been extensively explored, leading to the development of highly porous and stable materials with tailored functionalities.
In the pharmaceutical industry, 1-oxoisoindoline-5-carbaldehyde has shown potential as an intermediate in drug discovery programs. Its structural flexibility allows for the incorporation of various functional groups, enabling the design of molecules with specific biological activities. Recent research has focused on its use in synthesizing bioactive compounds targeting diseases such as cancer and neurodegenerative disorders. For example, derivatives of 1-oxoisoindoline-5-carbaldehyde have been reported to exhibit potent anti-proliferative activity against cancer cells, making them promising candidates for further preclinical studies.
The synthesis of 1-oxoisoindoline-5-carbaldehyde has also been a topic of intense research interest. Traditional methods involve multi-step reactions that often require harsh conditions and expensive reagents. However, recent advancements have introduced more efficient and sustainable approaches to its preparation. Green chemistry techniques, such as microwave-assisted synthesis and catalytic cross-coupling reactions, have significantly improved the yield and purity of 1-oxoisoindoline-5-carbaldehyde, making it more accessible for large-scale applications.
Another intriguing aspect of 1-oxoisoindoline-5-carbaldehyde is its photochemical properties. Studies have revealed that this compound exhibits strong fluorescence under UV light due to its conjugated π-system. This property has led to its exploration as a fluorescent probe for sensing applications, such as detecting metal ions or monitoring environmental pollutants. Researchers have successfully incorporated 1-oxoisoindoline-5-carbaldehyde into sensor designs that offer high sensitivity and selectivity, paving the way for practical implementations in real-world scenarios.
Looking ahead, the future of 1-Oxoisoindoline-5-Carbaldehyde seems bright as researchers continue to uncover new avenues for its utilization. Collaborative efforts between chemists, material scientists, and pharmacologists are expected to drive innovation in this field, leading to groundbreaking discoveries that benefit diverse industries. As our understanding of this compound deepens, it is likely that 1-Oxoisoindoline-5-Carbaldehyde will play an increasingly important role in shaping the future of science and technology.
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